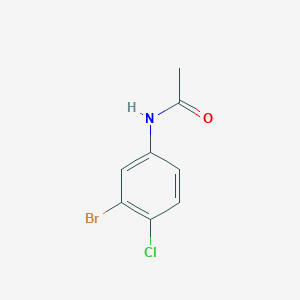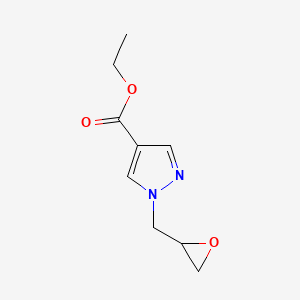![molecular formula C5H10N2OS B2543668 2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile CAS No. 1934871-40-5](/img/structure/B2543668.png)
2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile typically involves the reaction of ethyl methyl sulfoxide with cyanomethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield sulfide derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions, forming amides or other derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are performed in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amides, esters, or other substituted products depending on the nucleophile.
Scientific Research Applications
2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effect on cellular processes.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets. Research includes its pharmacokinetics, toxicity, and therapeutic efficacy.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its nitrile group can form covalent bonds with nucleophilic residues in proteins, altering their function. Additionally, the sulfinamide moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-S-methylthioacetamide: Similar structure but with a thioamide group instead of a sulfinamide.
N-(cyanomethyl)-S-methylsulfonamide: Contains a sulfonamide group, which is more oxidized compared to the sulfinamide in the target compound.
N-(cyanomethyl)-S-methylsulfoxide: Features a sulfoxide group, differing in the oxidation state of the sulfur atom.
Uniqueness
2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(ethyl-methyl-oxo-λ6-sulfanylidene)amino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c1-3-9(2,8)7-5-4-6/h3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVNVLIQCAEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=NCC#N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2543592.png)
![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)



![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2543601.png)
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2543604.png)
![methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate](/img/structure/B2543605.png)

